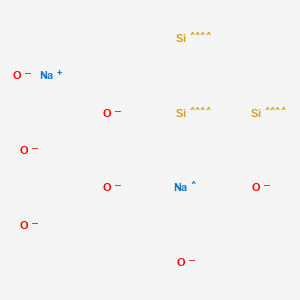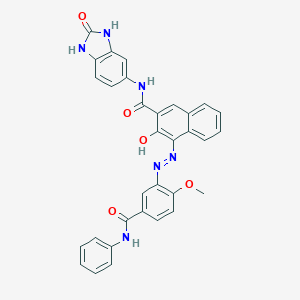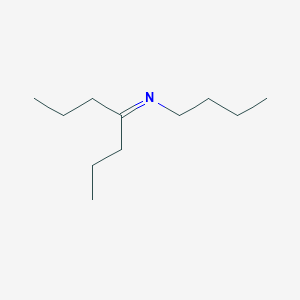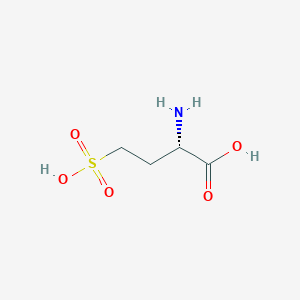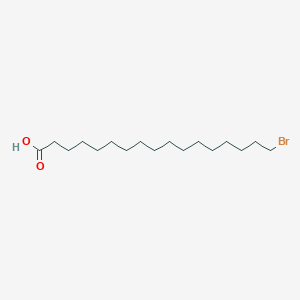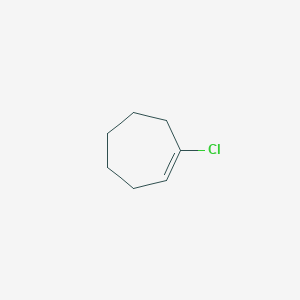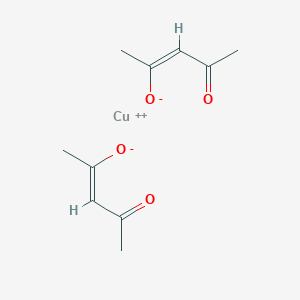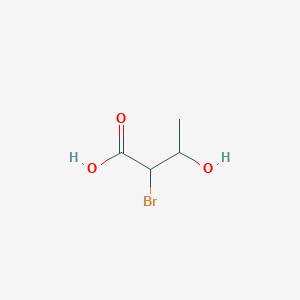
2-Bromo-3-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-hydroxybutanoic acid (BHBA) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including biochemistry, biotechnology, and medicine. BHBA is a derivative of butanoic acid, which is a four-carbon saturated fatty acid. The presence of a bromine atom and a hydroxyl group in BHBA makes it an interesting molecule for scientific investigation.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-hydroxybutanoic acid is not fully understood, but it is believed to involve the modulation of various metabolic pathways in the body. 2-Bromo-3-hydroxybutanoic acid has been shown to activate certain signaling pathways that regulate glucose and lipid metabolism. It has also been suggested that 2-Bromo-3-hydroxybutanoic acid may act as a signaling molecule that communicates metabolic status to other tissues in the body.
Biochemische Und Physiologische Effekte
2-Bromo-3-hydroxybutanoic acid has been shown to have various biochemical and physiological effects in the body. It has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells. 2-Bromo-3-hydroxybutanoic acid has also been shown to increase the production of ketone bodies, which are alternative sources of energy for the body. Additionally, 2-Bromo-3-hydroxybutanoic acid has been shown to have anti-inflammatory effects and to improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-3-hydroxybutanoic acid has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized or purchased. 2-Bromo-3-hydroxybutanoic acid is also relatively non-toxic and has low volatility, making it easy to handle in the lab. However, one limitation of 2-Bromo-3-hydroxybutanoic acid is that it can be difficult to dissolve in aqueous solutions, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Bromo-3-hydroxybutanoic acid. One area of interest is the potential use of 2-Bromo-3-hydroxybutanoic acid as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another area of interest is the use of 2-Bromo-3-hydroxybutanoic acid as a precursor for the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action of 2-Bromo-3-hydroxybutanoic acid and its effects on various metabolic pathways in the body.
Synthesemethoden
2-Bromo-3-hydroxybutanoic acid can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis of 2-Bromo-3-hydroxybutanoic acid involves the reaction of butanoic acid with bromine and sodium hydroxide. On the other hand, microbial fermentation involves the use of microorganisms such as bacteria and yeast to produce 2-Bromo-3-hydroxybutanoic acid from glucose or other carbon sources.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-hydroxybutanoic acid has been studied for its potential applications in various fields, including biochemistry, biotechnology, and medicine. In biochemistry, 2-Bromo-3-hydroxybutanoic acid has been used as a substrate for enzymes involved in the metabolism of fatty acids. In biotechnology, 2-Bromo-3-hydroxybutanoic acid has been investigated as a potential precursor for the synthesis of various chemicals, including pharmaceuticals and agrochemicals. In medicine, 2-Bromo-3-hydroxybutanoic acid has been studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes and obesity.
Eigenschaften
CAS-Nummer |
13881-40-8 |
|---|---|
Produktname |
2-Bromo-3-hydroxybutanoic acid |
Molekularformel |
C4H7BrO3 |
Molekulargewicht |
183 g/mol |
IUPAC-Name |
2-bromo-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7BrO3/c1-2(6)3(5)4(7)8/h2-3,6H,1H3,(H,7,8) |
InChI-Schlüssel |
LCHQHZMPERBYFH-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)Br)O |
Kanonische SMILES |
CC(C(C(=O)O)Br)O |
Synonyme |
2-Bromo-3-hydroxybutyric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




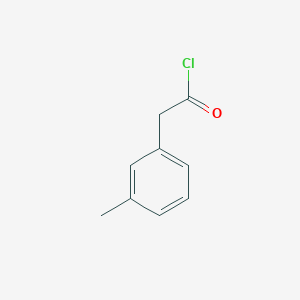
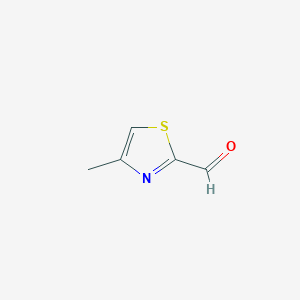
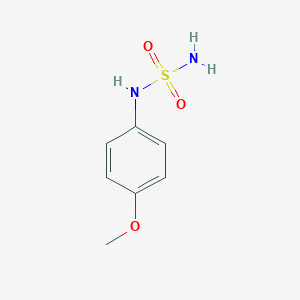
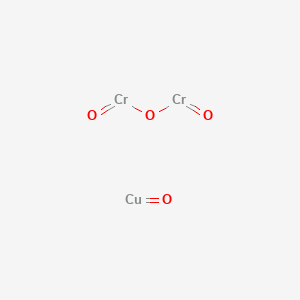
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)

